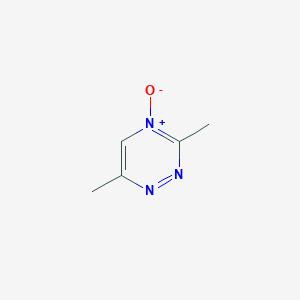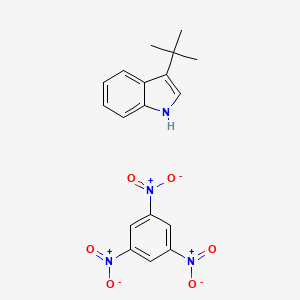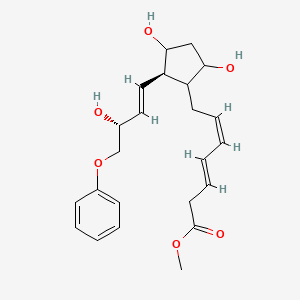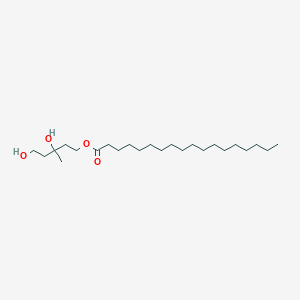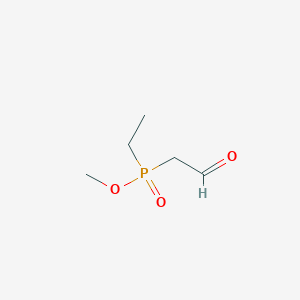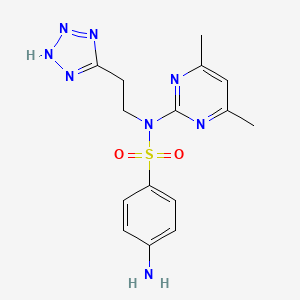![molecular formula C4H2Cl2N2O7P2 B14481257 {2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid CAS No. 64956-11-2](/img/structure/B14481257.png)
{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid is a complex organophosphorus compound. It consists of 2 hydrogen atoms, 4 carbon atoms, 2 nitrogen atoms, 7 oxygen atoms, 2 phosphorus atoms, and 2 chlorine atoms . This compound is notable for its unique structure, which includes both dichloro and diisocyanatophosphoryl groups, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of {2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid involves multiple steps. One common method includes the reaction of a suitable precursor with phosphorus oxychloride and dichloroacetylene under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the reactants. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
化学反応の分析
{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphonates.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
科学的研究の応用
{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of {2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biochemical effects, depending on the enzyme targeted. The pathways involved often include phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and metabolism .
類似化合物との比較
{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid can be compared with other organophosphorus compounds such as:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound is also an organophosphorus compound but differs in its functional groups and applications.
Phosphonic acids: These compounds share the phosphonic acid group but lack the dichloro and diisocyanatophosphoryl groups, making them less reactive in certain chemical reactions.
Phosphonates: Similar to phosphonic acids, phosphonates have different reactivity profiles and are used in various industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable in both research and industrial applications.
特性
CAS番号 |
64956-11-2 |
|---|---|
分子式 |
C4H2Cl2N2O7P2 |
分子量 |
322.92 g/mol |
IUPAC名 |
(2,2-dichloro-1-diisocyanatophosphoryloxyethenyl)phosphonic acid |
InChI |
InChI=1S/C4H2Cl2N2O7P2/c5-3(6)4(16(11,12)13)15-17(14,7-1-9)8-2-10/h(H2,11,12,13) |
InChIキー |
OCFYQAURGGCJLX-UHFFFAOYSA-N |
正規SMILES |
C(=NP(=O)(N=C=O)OC(=C(Cl)Cl)P(=O)(O)O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


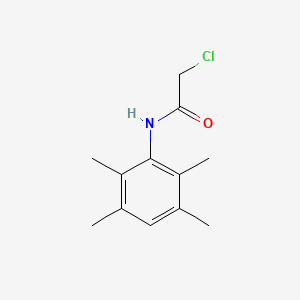
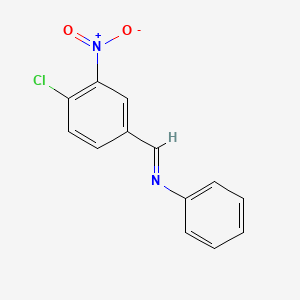
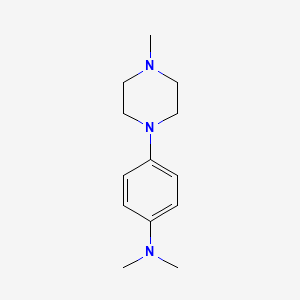
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
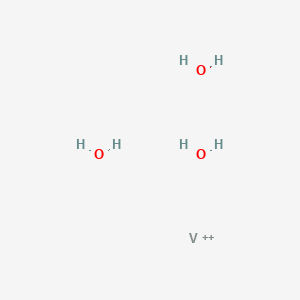
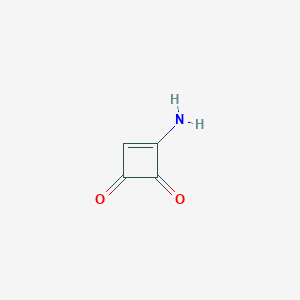
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
